1-Methylcyclohexanecarboxamide
Description
BenchChem offers high-quality 1-Methylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOOQFSFHLRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149978 | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-24-6 | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 1-Methylcyclohexane-1-carboxamide
This guide provides a comprehensive technical overview of 1-methylcyclohexane-1-carboxamide, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications, grounded in established chemical principles.
Introduction
1-Methylcyclohexane-1-carboxamide is a saturated cyclic amide with a molecular formula of C₈H₁₅NO. Its structure, featuring a tertiary carboxamide group attached to a cyclohexane ring, imparts specific chemical and physical properties that make it a target for synthetic chemists and a candidate for biological screening. This guide will detail a robust laboratory-scale synthesis, comprehensive analytical characterization, and a discussion of its known and potential applications.
Molecular Structure and Properties
The core of 1-methylcyclohexane-1-carboxamide is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. A methyl group and a carboxamide group are attached to the same quaternary carbon atom (C1). This substitution pattern influences the molecule's polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of 1-Methylcyclohexane-1-carboxamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 1123-24-6 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (predicted) | - |
Synthesis of 1-Methylcyclohexane-1-carboxamide
The synthesis of 1-methylcyclohexane-1-carboxamide is most effectively achieved through the conversion of 1-methylcyclohexanecarboxylic acid. A common and reliable method involves the formation of an intermediate acyl chloride, followed by amidation.
Synthesis Workflow
Caption: Synthesis workflow for 1-methylcyclohexane-1-carboxamide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a robust method for the synthesis of primary amides from carboxylic acids. The use of thionyl chloride provides a high-yield conversion to the reactive acyl chloride intermediate.[2][3][4][5]
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (28-30%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 1-methylcyclohexane-1-carbonyl chloride as an oil.
-
Amidation: In a separate flask, cool an excess of aqueous ammonia in an ice bath. Slowly and carefully add the crude acyl chloride to the cold ammonia solution with vigorous stirring. The amide will precipitate as a solid.
-
Work-up and Isolation: Continue stirring the mixture for 30 minutes. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Structural Characterization
Due to the absence of publicly available experimental spectra for 1-methylcyclohexane-1-carboxamide, this section provides predicted data based on its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show broad, overlapping multiplets for the cyclohexane ring protons between approximately 1.2 and 2.2 ppm. A sharp singlet corresponding to the methyl protons should appear around 1.1 ppm. The two amide protons (NH₂) are expected to appear as a broad singlet between 5.0 and 7.0 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR (Predicted): The carbon NMR spectrum is predicted to show distinct signals for each of the eight carbon atoms.[6] The carbonyl carbon will be the most downfield signal, expected in the range of 175-180 ppm. The quaternary carbon attached to the methyl and carboxamide groups is predicted to appear around 40-50 ppm. The methyl carbon should be observed at approximately 25-30 ppm. The cyclohexane ring carbons are expected to resonate in the 20-40 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
-
N-H Stretching: Two medium to strong bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ due to the C-H stretching of the methyl and cyclohexane groups.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650 cm⁻¹ characteristic of the carbonyl group in a primary amide.
-
N-H Bending (Amide II band): A medium to strong band in the region of 1620-1590 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 141. The fragmentation pattern is likely to involve the loss of the amide group (-CONH₂) resulting in a fragment at m/z = 97, and the loss of the methyl group (-CH₃) leading to a fragment at m/z = 126.
Potential Applications
1-Methylcyclohexane-1-carboxamide has been identified as a sclerotiorin, a class of natural products with potential antifungal properties.[1] It has shown inhibitory effects against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[1] The proposed mechanism of action is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[1] This makes it a lead compound for the development of new antifungal agents. Additionally, related carboxamide structures have been investigated for their potential as antibacterial and antitumor agents.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-methylcyclohexane-1-carboxamide. The detailed synthetic protocol and predicted analytical data offer a solid foundation for researchers interested in this molecule. Its potential as an antifungal agent highlights the importance of further investigation into its biological activity and the development of related derivatives for potential therapeutic applications.
References
-
ChemSynthesis. (2025, May 20). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclohexane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-1-methylcyclohexane-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexanecarboxamide. Retrieved from [Link]
-
ResearchGate. (2016, April 6). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | 1461706-57-9 [smolecule.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Methylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexanecarboxamide is a fascinating, yet not extensively documented, small molecule with potential applications in medicinal chemistry and materials science. Its structure, which combines a compact and rigid cyclohexyl core with a functional amide group, makes it an intriguing candidate for scaffold-based drug design and as a building block in polymer synthesis. The presence of a tertiary carbon atom, to which both the methyl and carboxamide groups are attached, introduces a unique steric and electronic environment that can influence its binding properties and reactivity.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 1-Methylcyclohexanecarboxamide. We will delve into its fundamental molecular properties, explore plausible synthetic routes based on established organic chemistry principles, and discuss the expected spectroscopic characteristics that are crucial for its identification and characterization. By synthesizing information from closely related analogs and foundational chemical knowledge, this document aims to serve as a valuable resource for those interested in exploring the potential of this and similar molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H15NO | Deduced from Structure |
| Molecular Weight | 141.21 g/mol | Calculated |
| IUPAC Name | 1-methylcyclohexane-1-carboxamide | Systematic Nomenclature |
| CAS Number | Not assigned | - |
Structural Diagram:
Caption: Molecular structure of 1-Methylcyclohexanecarboxamide.
Synthesis of 1-Methylcyclohexanecarboxamide
While a specific, documented synthesis for 1-Methylcyclohexanecarboxamide is not readily found, a plausible and efficient synthetic route can be designed starting from the corresponding carboxylic acid, 1-methylcyclohexanecarboxylic acid. This transformation is a standard procedure in organic synthesis.[1][2]
A common method for the synthesis of primary amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride, followed by reaction with ammonia.[1]
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1-Methylcyclohexanecarboxamide.
Experimental Protocol:
Step 1: Synthesis of 1-Methylcyclohexanecarbonyl Chloride
-
To a solution of 1-methylcyclohexanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) dropwise at 0 °C. A slight excess of thionyl chloride (e.g., 1.2 equivalents) is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 2-4 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-methylcyclohexanecarbonyl chloride can be used in the next step without further purification, or it can be purified by distillation under reduced pressure.
Step 2: Synthesis of 1-Methylcyclohexanecarboxamide
-
Dissolve the crude 1-methylcyclohexanecarbonyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution to 0 °C and slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia). An excess of ammonia is used to neutralize the HCl byproduct.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
The reaction mixture is then typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-Methylcyclohexanecarboxamide.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The identity and purity of the synthesized 1-Methylcyclohexanecarboxamide would be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-Methylcyclohexanecarboxamide is expected to show characteristic peaks for the amide functional group.[3]
-
N-H Stretching: Two medium to strong bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1680-1630 cm⁻¹.
-
N-H Bending (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.
-
C-H Stretching: Absorption bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexane ring and the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
-
-NH₂ Protons: A broad singlet in the region of 5.0-8.0 ppm, the chemical shift of which is dependent on concentration and solvent.
-
Cyclohexane Protons: A series of complex multiplets in the region of 1.0-2.0 ppm.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around 1.0-1.2 ppm.
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak in the downfield region, typically between 170-180 ppm.
-
Quaternary Carbon (C1): The carbon atom attached to both the methyl and carboxamide groups would appear in the region of 35-50 ppm.
-
Cyclohexane Carbons: Multiple peaks in the aliphatic region, generally between 20-40 ppm.
-
Methyl Carbon (-CH₃): A peak in the upfield region, likely between 15-25 ppm.
Potential Applications
Given its structure, 1-Methylcyclohexanecarboxamide could be a valuable building block in several areas:
-
Drug Discovery: The rigid cyclohexane scaffold can be used to present the amide and methyl groups in a well-defined spatial orientation, which is advantageous for designing ligands that bind to specific biological targets. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
-
Agrochemicals: Similar to pharmaceuticals, the specific three-dimensional structure could be exploited in the design of novel herbicides or pesticides.
-
Polymer Chemistry: As a monomer, the amide functionality could be involved in polymerization reactions, potentially leading to polyamides with unique thermal and mechanical properties conferred by the bulky and rigid 1-methylcyclohexyl group.
Conclusion
1-Methylcyclohexanecarboxamide represents a simple yet intriguing molecule with untapped potential. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and relies on well-understood reactions, making the compound accessible for further investigation. The predicted spectroscopic data offers a clear roadmap for its identification and purity assessment. It is our hope that this technical guide will stimulate further research into the properties and applications of 1-Methylcyclohexanecarboxamide and its derivatives, ultimately unlocking their potential in various scientific and industrial fields.
References
-
PubChem. N-Methylcyclohexanecarboxamide. [Link]
-
Chemguide. The Preparation of Amides. [Link]
-
Organic Chemistry Portal. Amide Synthesis by Acylation. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
Methodological & Application
Application Note & Protocol: Strategies for the Successful Amidation of 1-Methylcyclohexanecarboxylic Acid
Abstract
The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. However, carboxylic acids bearing significant steric hindrance, such as 1-methylcyclohexanecarboxylic acid, present a formidable challenge to standard amidation protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically encumbered carboxylic acids. We will delve into the mechanistic rationale behind various activation methods, present detailed, field-proven protocols, and offer insights into troubleshooting common issues. The protocols outlined herein are designed to be self-validating, with an emphasis on achieving high yields and purity while minimizing side reactions.
Introduction: The Challenge of Steric Hindrance in Amidation
Amide bond formation is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to polymers.[1][2][3][4] The reaction, which involves the coupling of a carboxylic acid and an amine, is often complicated by the electronic and steric properties of the substrates.[2] 1-Methylcyclohexanecarboxylic acid serves as an excellent model for a sterically hindered substrate. The quaternary carbon adjacent to the carboxyl group significantly obstructs the approach of the amine nucleophile, slowing down the desired reaction and often leading to low yields or complete reaction failure with standard coupling methods.
This guide will explore several robust strategies to overcome this steric barrier, focusing on the in situ activation of the carboxylic acid to enhance its electrophilicity and facilitate the subsequent nucleophilic attack by the amine.
Mechanistic Considerations: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures (typically around 180°C) and often results in side products.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The choice of activating agent is critical, especially for hindered substrates.
Carbodiimide-Mediated Activation
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine to form the amide and a urea byproduct.[8]
However, with sterically hindered carboxylic acids, the nucleophilic attack by the amine can be slow. This allows for an intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which is a common side product that can be difficult to remove.[7][8][9]
To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are often employed.[6] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards amines.
Caption: General workflow for amidation via an acyl halide intermediate.
Recommended Protocols
The following protocols have been optimized for the amidation of 1-methylcyclohexanecarboxylic acid. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents are recommended for best results.
Protocol 1: EDC/HOBt Mediated Coupling
This is a reliable and widely applicable protocol that minimizes the formation of the N-acylurea byproduct.
Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylcyclohexanecarboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.0 equivalent).
-
Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration with respect to the carboxylic acid).
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride Mediated Coupling
This protocol is particularly effective for highly hindered systems where carbodiimide methods may fail. [10][11] Materials:
-
1-Methylcyclohexanecarboxylic acid
-
Amine (1.1 equivalents)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add triethylamine (2.0 equivalents).
-
Slowly add Deoxo-Fluor® (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at 0 °C for 1 hour to form the acyl fluoride.
-
In a separate flask, dissolve the amine (1.1 equivalents) in anhydrous THF.
-
Add the amine solution to the acyl fluoride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful amidation of hindered substrates. Below is a comparison of common reagents.
| Coupling Reagent/System | Advantages | Disadvantages | Typical Conditions |
| EDC/HOBt | Good for a wide range of substrates; water-soluble urea byproduct is easily removed. | Can be less effective for extremely hindered cases; risk of N-acylurea formation. | DCM or DMF, 0 °C to RT |
| DCC/HOBt | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often difficult to remove. | DCM, 0 °C to RT |
| HATU/DIPEA | Highly efficient, even for difficult couplings. | More expensive; can be allergenic. | DMF or NMP, RT |
| SOCl₂ | Inexpensive and highly reactive. | Harsh conditions; can be incompatible with sensitive functional groups. | Neat or in DCM, Reflux |
| Deoxo-Fluor® | Excellent for hindered substrates; low racemization. [10] | Expensive; moisture-sensitive. | THF, 0 °C to RT |
| B(OCH₂CF₃)₃ | Boron-based reagent, often allowing for simple filtration-based purification. [1][3] | May require elevated temperatures for hindered substrates. [1] | MeCN, 80-100 °C |
Purification and Characterization
Purification of the final amide product is typically achieved through flash column chromatography. The choice of eluent will depend on the polarity of the amide. Characterization can be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR: To observe the characteristic amide carbonyl stretch (typically 1630-1680 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient activation; steric hindrance too great. | Switch to a more powerful coupling reagent (e.g., HATU or acyl fluoride method). Increase reaction time and/or temperature. |
| Presence of N-Acylurea Byproduct | Slow reaction with amine, allowing for rearrangement. | Ensure the use of HOBt or a similar additive. Add the carbodiimide at a lower temperature. |
| Difficulty Removing Urea Byproduct | Use of DCC. | If using DCC, attempt to precipitate the DCU by cooling the reaction mixture and filtering. Consider using EDC for easier workup. |
| Starting Material Remains | Incomplete reaction. | Increase the equivalents of coupling reagent and/or amine. Extend the reaction time. |
Conclusion
The amidation of sterically hindered carboxylic acids like 1-methylcyclohexanecarboxylic acid requires careful consideration of the reaction mechanism and a judicious choice of coupling reagents. By moving beyond standard conditions and employing more robust activation strategies, such as the use of carbodiimide/additive combinations or the formation of acyl fluoride intermediates, researchers can achieve high yields of the desired amide products. The protocols and insights provided in this application note offer a solid foundation for overcoming the challenges associated with these difficult yet important transformations.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057-11063. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
Chemguide. (n.d.). The Preparation of Amides. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
- Google Patents. (n.d.). US1972142A - Process for the production of carboxylic acid amides.
-
Sabharwal, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry, 78(9), 4174-4182. [Link]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]
-
ACS Publications. (2010). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]
-
ScienceDirect. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylcyclohexanecarboxylic acid. [Link]
-
ResearchGate. (n.d.). Carbodiimide-mediated amidation reaction. [Link]
-
PubMed. (2010). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Wikipedia. (n.d.). Carbodiimide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Reagents and Protocols for the Synthesis of 1-Methylcyclohexane-1-carboxamide: A Detailed Guide for Researchers
Introduction
1-Methylcyclohexane-1-carboxamide is a valuable building block in medicinal chemistry and drug development, notably recognized for its antifungal properties.[1] This guide provides an in-depth exploration of the synthetic routes to this tertiary amide, offering detailed protocols, mechanistic insights, and a comparative analysis of the requisite reagents. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings. Our focus is on providing not just a set of instructions, but a comprehensive understanding of the chemical transformations involved, thereby empowering scientists to optimize these procedures for their specific applications.
Strategic Approaches to Synthesis
The synthesis of 1-methylcyclohexane-1-carboxamide can be approached from several key precursors. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. We will detail two primary, reliable strategies:
-
Direct Amidation of 1-Methylcyclohexanecarboxylic Acid: A classic and highly effective method involving the activation of the carboxylic acid functionality followed by reaction with an amine source.
-
The Ritter Reaction: A powerful C-N bond-forming reaction that utilizes a stable tertiary carbocation intermediate generated from either 1-methylcyclohexene or 1-methylcyclohexanol.
Below, we will explore the synthesis of the necessary precursors before delving into the detailed protocols for the final amide formation.
Synthesis of Key Precursors
A successful synthesis of the target molecule is contingent on the efficient preparation of its precursors. Here, we outline the synthesis of 1-methylcyclohexanol and 1-methylcyclohexanecarboxylic acid.
Protocol 1: Synthesis of 1-Methylcyclohexanol from Cyclohexanone via Grignard Reaction
This protocol describes the addition of a methyl group to cyclohexanone using a Grignard reagent, a fundamental and widely used carbon-carbon bond-forming reaction.[2][3]
Reaction Scheme:
Figure 1: Synthesis of 1-methylcyclohexanol via Grignard reaction.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| Magnesium turnings | 24.31 | 2.67 g (0.11 mol) | Ensure they are dry. |
| Dry diethyl ether | 74.12 | 100 mL | Anhydrous grade is essential. |
| Iodomethane | 141.94 | 14.2 g (6.25 mL, 0.1 mol) | |
| Cyclohexanone | 98.14 | 9.81 g (10.3 mL, 0.1 mol) | |
| Saturated NH4Cl (aq) | ~50 mL | For quenching. | |
| Sulfuric acid (conc.) | 98.08 | For drying glassware. | Use with caution. |
Step-by-Step Protocol:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Preparation: Place the magnesium turnings in the flask. Add 20 mL of dry diethyl ether. Dissolve the iodomethane in 40 mL of dry diethyl ether and add it to the dropping funnel. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve the cyclohexanone in 40 mL of dry diethyl ether and add this solution to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture again in an ice bath and slowly add the saturated aqueous ammonium chloride solution to quench the reaction. The mixture will separate into two layers. Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-methylcyclohexanol.
Protocol 2: Synthesis of 1-Methylcyclohexanecarboxylic Acid
This protocol also utilizes a Grignard reagent, this time reacting it with carbon dioxide to form a carboxylic acid.[4]
Reaction Scheme:
Figure 2: Synthesis of 1-methylcyclohexanecarboxylic acid.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| 1-Bromo-1-methylcyclohexane | 177.09 | 17.7 g (0.1 mol) | |
| Magnesium turnings | 24.31 | 2.67 g (0.11 mol) | |
| Dry diethyl ether | 74.12 | 100 mL | Anhydrous grade. |
| Carbon dioxide (solid) | 44.01 | ~50 g | Dry ice. |
| Hydrochloric acid (1 M) | ~100 mL | For work-up. |
Step-by-Step Protocol:
-
Grignard Reagent Preparation: Prepare 1-methylcyclohexylmagnesium bromide from 1-bromo-1-methylcyclohexane and magnesium turnings in dry diethyl ether, following the procedure described in Protocol 1.
-
Carboxylation: Crush the dry ice into a fine powder and place it in a beaker. Slowly pour the prepared Grignard reagent onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur. Continue stirring until the mixture reaches room temperature.
-
Work-up and Purification: Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the solution becomes acidic. Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and extract the product into a 1 M sodium hydroxide solution. Acidify the aqueous basic extract with concentrated hydrochloric acid until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like hexane can be performed for further purification.
Protocols for the Synthesis of 1-Methylcyclohexane-1-carboxamide
With the necessary precursors in hand, we can now proceed to the final amide synthesis.
Protocol 3: Amidation of 1-Methylcyclohexanecarboxylic Acid
This is a robust and high-yielding method that proceeds via an acid chloride intermediate.[5]
Reaction Scheme:
Figure 3: Amidation via an acid chloride intermediate.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| 1-Methylcyclohexanecarboxylic acid | 142.20 | 14.2 g (0.1 mol) | From Protocol 2. |
| Thionyl chloride (SOCl2) | 118.97 | 13.1 g (8.0 mL, 0.11 mol) | Use in a fume hood. |
| Dichloromethane (DCM) | 84.93 | 100 mL | Anhydrous. |
| Concentrated ammonia solution (aq) | ~50 mL |
Step-by-Step Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexanecarboxylic acid in dichloromethane. Slowly add the thionyl chloride dropwise at room temperature. After the addition is complete, gently reflux the mixture for 2 hours. The evolution of HCl and SO2 gas will be observed.
-
Amidation: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. Dissolve the resulting crude acid chloride in 50 mL of fresh DCM and cool it to 0 °C in an ice bath. Slowly add the concentrated ammonia solution with vigorous stirring. A white precipitate of the amide will form.
-
Work-up and Purification: Continue stirring for 30 minutes at 0 °C, then allow the mixture to warm to room temperature. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-methylcyclohexane-1-carboxamide.
Protocol 4: Synthesis via the Ritter Reaction
The Ritter reaction provides an alternative route, particularly useful if 1-methylcyclohexanol or 1-methylcyclohexene are more readily available starting materials.[6][7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation.[8]
Reaction Scheme:
Figure 4: The Ritter reaction mechanism.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| 1-Methylcyclohexanol | 114.19 | 11.4 g (0.1 mol) | From Protocol 1. |
| Sodium cyanide (NaCN) | 49.01 | 5.4 g (0.11 mol) | EXTREME CAUTION: HIGHLY TOXIC |
| Acetic acid | 60.05 | 100 mL | |
| Sulfuric acid (conc.) | 98.08 | ~20 mL | Use with extreme caution. |
Step-by-Step Protocol:
!!! EXTREME CAUTION: This reaction involves the in situ generation of hydrogen cyanide, a highly toxic gas. This protocol must be performed in a well-ventilated fume hood by experienced personnel with appropriate safety measures in place. !!!
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve 1-methylcyclohexanol in acetic acid.
-
Reaction Execution: Cool the solution to 0 °C in an ice-salt bath. In a separate beaker, dissolve sodium cyanide in a minimal amount of water and add it to the dropping funnel. Slowly add the sodium cyanide solution to the stirred reaction mixture. After the addition of the cyanide solution, slowly and carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition of sulfuric acid, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Purification: The product will likely precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization.
Conclusion
This guide has detailed two primary synthetic pathways to 1-methylcyclohexane-1-carboxamide, each with its own set of advantages. The amidation of 1-methylcyclohexanecarboxylic acid is a generally safer and more straightforward approach, while the Ritter reaction offers a powerful alternative from different starting materials. The choice of method will ultimately be guided by the specific needs and constraints of the research project. By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently synthesize this important chemical intermediate.
References
-
Quora. (2015, December 31). How to produce 1-methylcyclohexanol from cyclohexanol. Retrieved from [Link]
-
YouTube. (2020, April 24). EXP 6 Synthesis of 1-methylcyclohexene via E1. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
YouTube. (2025, February 28). Conversion of 1-Methylcyclohexene to Cyclopentyl methyl ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of 1-Methylcyclohexene from Cyclohexene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Request PDF. (2026, January 16). 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. Retrieved from [Link]
-
SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of grignard reagents and novel grignard reagents.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
datapdf.com. (n.d.). The Grignard Reagent in Hvdrocarbon Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylcyclohexane-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-methylcyclohexane-1-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylcyclohexane-1-carboxamide. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. quora.com [quora.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Ritter Reaction [organic-chemistry.org]
Application Note & Protocols: Measuring the Hydrolysis Rates of Sterically Hindered Amides
Abstract & Introduction
The amide bond is a cornerstone of chemical and biological structures, renowned for its exceptional stability, which is fundamental to the integrity of peptides, proteins, and numerous pharmaceutical agents.[1] This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl π-system, imparting a partial double bond character to the C-N bond and making it resistant to cleavage.[1][2][3] However, in the field of drug development and materials science, it is often necessary to design molecules with precisely tuned lability. Sterically hindered amides—those bearing bulky substituents on the acyl carbon or the nitrogen atom—present a unique challenge and opportunity. While steric hindrance can further protect the electrophilic carbonyl carbon from nucleophilic attack, it can also disrupt the planarity required for optimal resonance stabilization, sometimes leading to unexpected reactivity.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and interpret the hydrolysis rates of sterically hindered amides. We will delve into the mechanistic underpinnings of acid and base-catalyzed hydrolysis, provide detailed, self-validating experimental protocols, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and adaptable, enabling the systematic evaluation of amide stability, a critical parameter in predicting the shelf-life, bioavailability, and degradation pathways of active pharmaceutical ingredients (APIs).
Theoretical Background: The Nuances of Amide Hydrolysis
The Intrinsic Stability of the Amide Bond
Unlike esters, amides are significantly less reactive towards nucleophiles. This is due to the superior electron-donating ability of the nitrogen atom's lone pair compared to that of an oxygen atom.[1][3] This donation creates a more significant resonance contributor with a C=N double bond, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. Consequently, harsher conditions, such as prolonged heating in strong acid or base, are typically required to induce hydrolysis.[1][5][6]
Mechanisms of Hydrolysis
Understanding the reaction mechanism is paramount to designing effective kinetic studies. Amide hydrolysis can be broadly categorized into acid-catalyzed and base-catalyzed pathways.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step is crucial as the nitrogen lone pair is involved in resonance and is not significantly basic.[7] Protonation of the oxygen makes the carbonyl carbon a much stronger electrophile, facilitating the attack by a weak nucleophile like water. The subsequent collapse of the tetrahedral intermediate and departure of the amine as its protonated, non-nucleophilic ammonium salt drives the reaction to completion.[6][7][8]
Caption: Acid-catalyzed hydrolysis of an amide.
Base-Catalyzed (Saponification) Hydrolysis: In basic media, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The challenge in this mechanism is the elimination step; the departing amide anion (⁻NR'R'') is a very strong base and thus a poor leaving group.[9] The reaction is often driven forward by using high temperatures and a large excess of base, followed by an irreversible acid-base reaction between the carboxylic acid product and the strongly basic amine anion.[6][9]
Caption: Base-catalyzed hydrolysis of an amide.
The Role of Steric Hindrance
Bulky groups near the amide bond influence hydrolysis rates in two primary ways:
-
Shielding Effect: Large substituents on either the acyl side (adjacent to the C=O) or the nitrogen atom can physically block the trajectory of the incoming nucleophile (water or OH⁻). This steric shield raises the activation energy for the formation of the tetrahedral intermediate, slowing the overall reaction rate.
-
Electronic Effect (Twisted Amides): In highly constrained systems, such as amides with bulky N-aryl groups or those within bridged ring systems, steric clash can force the amide bond to twist out of planarity. This misalignment disrupts the N-C=O orbital overlap necessary for resonance stabilization.[4] A "twisted" amide has more single-bond character in its C-N bond and a more electrophilic carbonyl carbon. Paradoxically, this loss of resonance can dramatically accelerate the rate of hydrolysis, as the ground state of the amide is destabilized and more reactive.[4]
Experimental Design and Strategy
A robust study of hydrolytic stability requires careful planning, precise execution, and the use of a validated, stability-indicating analytical method. The overall goal is to monitor the disappearance of the parent amide over time under controlled conditions.
Key Experimental Parameters
-
pH: Hydrolysis rates are highly pH-dependent.[10] Studies should be conducted at a minimum of three pH values to build a pH-rate profile: acidic (e.g., pH 1-2), neutral (e.g., pH 7.4, simulating physiological conditions), and basic (e.g., pH 10-12).
-
Temperature: Hydrolysis is a chemical reaction and is therefore sensitive to temperature. Experiments are typically conducted at elevated temperatures (e.g., 40, 50, 60 °C) to accelerate degradation to a measurable rate. The Arrhenius equation can then be used to extrapolate rates to storage conditions (e.g., 25 °C).
-
Co-solvents: Many drug candidates have poor aqueous solubility. A water-miscible organic co-solvent (e.g., acetonitrile, DMSO) may be necessary. It is critical to keep the percentage of co-solvent low (<5%) and consistent across all experiments, as it can influence reaction rates.
-
Analyte Concentration: The initial concentration of the amide should be high enough for accurate quantification by the analytical method but low enough to ensure complete solubility throughout the experiment.
The Stability-Indicating Method: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for stability studies.[11] A method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration without interference from its degradation products, impurities, or excipients.
Method Development Essentials:
-
Column Choice: Reversed-phase columns (e.g., C18, C8) are most common.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to ensure separation of the polar degradation products (carboxylic acid and amine) from the often less polar parent amide.
-
Detection: UV detection is standard. The wavelength should be set at the absorbance maximum (λ_max) of the parent amide for optimal sensitivity.
-
Forced Degradation: To validate the method, the amide should be subjected to harsh stress conditions (e.g., strong acid, strong base, oxidation, heat, light). The analytical method must demonstrate baseline separation of the parent peak from all degradation peaks that are formed.
Caption: General experimental workflow for determining amide hydrolysis rates.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling acids, bases, and organic solvents.
Protocol 1: Hydrolysis Rate Determination in Acidic Conditions (0.1 M HCl)
-
Reagent Preparation:
-
Amide Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the test amide into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade acetonitrile (ACN). Sonicate if necessary.
-
Reaction Medium (0.1 M HCl): Prepare by diluting concentrated HCl in deionized water.
-
Quenching Solution (0.1 M NaOH): Prepare a solution to neutralize the acid in the collected samples.
-
-
Reaction Setup:
-
Pre-heat a water bath or heating block to the desired temperature (e.g., 50 °C).
-
In a 20 mL glass vial with a screw cap, add 9.9 mL of the 0.1 M HCl reaction medium. Allow it to equilibrate to temperature for at least 15 minutes.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction (t=0), add 100 µL of the 1 mg/mL amide stock solution to the pre-heated reaction medium. This yields a final concentration of 10 µg/mL. Mix thoroughly.
-
Immediately withdraw a 500 µL aliquot. This is the t=0 sample .
-
Transfer the t=0 sample to an HPLC vial containing 500 µL of 0.1 M NaOH to quench the reaction. Mix well. This 1:1 dilution results in a final concentration of 5 µg/mL for analysis.
-
Continue to incubate the reaction vial at 50 °C.
-
Withdraw subsequent 500 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 16, 24 hours). Quench each sample immediately as described above. Store quenched samples at 4 °C pending analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Record the peak area of the parent amide for each time point.
-
-
Data Analysis:
-
Normalize the peak areas by expressing them as a percentage of the t=0 peak area.
-
Plot the natural logarithm of the percentage remaining (ln[% Amide]) versus time (in hours).
-
Perform a linear regression on the data points. The reaction follows pseudo-first-order kinetics.
-
The observed rate constant (kobs) is the negative of the slope of the regression line.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.
-
Protocol 2: Hydrolysis Rate Determination in Basic Conditions (0.1 M NaOH)
This protocol is identical to Protocol 1, with the following substitutions:
-
Reaction Medium: Use 0.1 M NaOH.
-
Quenching Solution: Use 0.1 M HCl to neutralize the samples.
Self-Validation and Controls:
-
t=0 Control: The t=0 sample serves as the baseline for 100% parent compound.
-
Blank Injection: Inject a quenched blank (reaction medium + quenching solution) to ensure no interfering peaks are present.
-
Linearity: The plot of ln[% Amide] vs. time should yield a straight line with a correlation coefficient (R²) > 0.95. A non-linear plot may indicate complex kinetics, solubility issues, or analytical error.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds or conditions.
Table 1: Hypothetical Hydrolysis Rate Data for Amides at 50 °C
| Compound ID | Substituents | Condition | Rate Constant, kobs (h⁻¹) | Half-Life, t1/2 (h) | R² |
| Cmpd-1 | N-methyl acetamide (Low Hindrance) | 0.1 M HCl | 0.015 | 46.2 | 0.992 |
| Cmpd-2 | N-tert-butyl pivalamide (High Hindrance) | 0.1 M HCl | 0.002 | 346.5 | 0.988 |
| Cmpd-3 | Twisted Lactam (High Strain) | 0.1 M HCl | 0.250 | 2.8 | 0.995 |
| Cmpd-1 | N-methyl acetamide (Low Hindrance) | 0.1 M NaOH | 0.028 | 24.8 | 0.996 |
| Cmpd-2 | N-tert-butyl pivalamide (High Hindrance) | 0.1 M NaOH | 0.004 | 173.3 | 0.985 |
| Cmpd-3 | Twisted Lactam (High Strain) | 0.1 M NaOH | 0.410 | 1.7 | 0.991 |
Interpretation of Results: The hypothetical data in Table 1 clearly demonstrates the impact of steric hindrance. Cmpd-2 , with bulky tert-butyl and pivaloyl groups, hydrolyzes significantly slower than the minimally hindered Cmpd-1 . This illustrates the powerful shielding effect. Conversely, Cmpd-3 , a strained and "twisted" amide, hydrolyzes orders of magnitude faster due to the loss of resonance stabilization. This highlights the critical importance of considering both steric and electronic effects when evaluating the stability of these complex molecules.
References
- Vertex AI Search. (2020). Why do amides require much harsher conditions for hydrolysis than esters?
- Chemguide. The hydrolysis of amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Allen.
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
- Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?
- Dalal Institute. Hydrolysis of Esters and Amides.
- Chemistry Steps.
- ResearchGate. (2025). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond.
- YouTube. (2019). mechanism of amide hydrolysis.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- AMSbiopharma. (2025).
- BOC Sciences. (2024).
- The Journal of Organic Chemistry. Rapid procedure for the hydrolysis of amides to acids.
- ResearchGate. (2020). Methods and Protocols for Drug Stability Studies.
- PMC - NIH. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- The Pharmaceutical Journal. (2010).
- Green Chemistry (RSC Publishing). (2020).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Application Note: Synthesis of 1-Amino-1-methylcyclohexane via Hofmann Rearrangement
Executive Summary & Structural Disambiguation
Critical Note on Nomenclature: Before proceeding, it is vital to distinguish between the two chemical entities often conflated under the name "1-methylcyclohexylamine":
| Feature | Target of this Protocol | Common Commercial Isomer |
| IUPAC Name | 1-Amino-1-methylcyclohexane | |
| Structure | Primary amine ( | Secondary amine ( |
| Precursor | 1-Methylcyclohexanecarboxamide | |
| Synthesis Logic | Hofmann Rearrangement (Chain shortening). | Amide Reduction or Reductive Amination. |
This Application Note details the synthesis of 1-amino-1-methylcyclohexane (the primary amine) from 1-methylcyclohexanecarboxamide . This transformation is synthetically significant because it involves the migration of a bulky tertiary alkyl group, a challenging motif in organic synthesis that cannot be achieved via standard nucleophilic substitution (
Reaction Mechanism & Logic
The synthesis utilizes the Hofmann Rearrangement , which converts a primary amide to a primary amine with the loss of one carbon atom (the carbonyl carbon).[1][2]
Mechanistic Pathway
The reaction proceeds through an isocyanate intermediate.[1][2][3][4][5] The driving force is the formation of a stable leaving group (bromide) and the electronic rearrangement of the nitrogen anion.[2]
Figure 1: Mechanistic pathway of the Hofmann Rearrangement for a sterically hindered substrate.
Critical Process Parameters (CPPs)
-
Steric Bulk: The migrating group is a tertiary carbon (1-methylcyclohexyl). While tertiary groups actually migrate faster electronically (better electron donors), the formation of the N-bromo intermediate can be sterically slow.
-
Temperature Control: The rearrangement step is exothermic. Uncontrolled heating can lead to "runaway" hydrolysis or urea formation (reaction of product amine with intermediate isocyanate).
-
pH Management: High alkalinity is required to maintain the N-bromoamide anion, but excessive base concentration during workup can complicate phase separation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equivalence | Notes |
| 1-Methylcyclohexanecarboxamide | Precursor | 1.0 equiv | Solid.[6] Ensure dryness. |
| Bromine ( | Oxidant | 1.05 equiv | Hazard: Corrosive/Volatile. Handle in hood. |
| Sodium Hydroxide (NaOH) | Base | 4.0 equiv | Prepare as 10-20% aq. solution. |
| Water ( | Solvent | - | Distilled. |
| Diethyl Ether / DCM | Extraction | - | For workup. |
Step-by-Step Methodology
Phase 1: Formation of N-Bromoamide (0°C)
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice/salt bath to maintain
. -
Base Preparation: Add the NaOH solution (4.0 equiv) to the flask and cool to
. -
Bromination: Add Bromine (1.05 equiv) dropwise via the addition funnel.
-
Observation: The solution will turn yellow/orange.
-
Control: Maintain temperature
.
-
-
Substrate Addition: Add the 1-methylcyclohexanecarboxamide (1.0 equiv) in one portion.
-
Note: If the amide is insoluble, vigorous stirring is essential. Stir at
for 30-60 minutes until a clear yellow solution (sodium N-bromoamide salt) is obtained.
-
Phase 2: Rearrangement & Decarboxylation (Thermal Step)
-
Initiation: Remove the ice bath. Replace with a heating mantle or oil bath.
-
Heating: Slowly raise the temperature to 60-70°C .
-
Critical Observation: Evolution of gas (
-free conditions; this is purely rearrangement, but subsequent hydrolysis releases ). The solution may become cloudy as the amine forms (amines are often less soluble in strong base).
-
-
Reflux: Once the exotherm subsides, reflux gently for 1 hour to ensure complete hydrolysis of the isocyanate intermediate.
-
Endpoint: The yellow color of the hypobromite should disappear.
-
Phase 3: Isolation & Purification
-
Steam Distillation (Recommended): Since the product is a volatile primary amine on a tertiary carbon, steam distillation directly from the reaction pot is the most efficient isolation method.
-
Distill until the distillate is no longer basic to litmus.
-
-
Extraction: Collect the distillate. Saturate the aqueous phase with NaCl (salting out) and extract with Diethyl Ether (
). -
Drying: Dry the combined organic layers over anhydrous
or pellets. -
Concentration: Carefully remove the solvent under reduced pressure (Note: Product is volatile; do not use high vacuum or excessive heat).
-
Final Purification: Distill the residue at atmospheric pressure.
-
Expected Boiling Point: ~140-150°C (Estimation based on structural analogs; confirm with literature).
-
Workup & Troubleshooting Flowchart
Figure 2: Isolation workflow for volatile amines.
Safety & Handling (E-E-A-T)
-
Bromine (
): Extremely corrosive and toxic. Causes severe burns. All transfers must occur in a fume hood. Sodium thiosulfate solution should be kept nearby to neutralize spills. -
Isocyanates: The intermediate is an isocyanate.[1][2][3][4][5][7] While transient in aqueous media, isocyanates are sensitizers. Do not acidify the reaction mixture before the heating step is complete, as this could stabilize the N-bromo species or release bromine gas.
-
Amine Product: 1-amino-1-methylcyclohexane is a strong base and skin irritant. It will absorb
from the air (forming carbamates/carbonates), so store under inert atmosphere ( or Ar).
References
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Link
-
Chemistry Steps. Hofmann Rearrangement Mechanism and Examples. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine (For contrast on nomenclature). Link
- Organic Syntheses.General Procedure for Hofmann Rearrangement. Coll. Vol. 4, p.45 (1963). (Historical grounding for standard amide-to-amine conversions).
Sources
- 1. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. jove.com [jove.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistwizards.com [chemistwizards.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylcyclohexanecarboxamide
Topic: Purification of 1-methylcyclohexanecarboxamide (CAS: 6555-00-6 / Analogues) Ticket ID: PUR-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely working with 1-methylcyclohexanecarboxamide , a sterically hindered primary amide. Unlike simple linear amides, the quaternary carbon at the
Why this matters for purification:
-
High Melting Point: The steric bulk reinforces crystal packing, often resulting in high melting points (>140°C), making recrystallization the primary purification strategy.
-
Hydrolytic Stability: The hindrance protects the amide bond from hydrolysis, allowing for rigorous acid/base washes without degrading your product.
-
Solubility Profile: The lipophilic cyclohexane ring contrasts with the polar amide head, creating specific solubility windows (soluble in alcohols/DCM, insoluble in water/hexanes).
Module 1: Triage & Diagnostics
Start here to identify the specific failure mode of your current batch.[1]
Q1: My product is a sticky oil or gum, but it should be a solid. What happened?
Diagnosis: This is the most common issue. It is rarely because the compound is an oil; it is usually due to Solvent Entrapment or Lipophilic Impurities .
-
Cause A (Impurities): The most likely contaminant is 1-methylcyclohexene (elimination byproduct) or unreacted 1-methylcyclohexanecarboxylic acid .[1] These act as "solvents," depressing the melting point.
-
Cause B (Solvent): Amides form strong hydrogen bonds with solvents like Ethanol or Ethyl Acetate.[1] Rotovap drying is often insufficient.
Corrective Action:
-
Trituration: Add cold Hexanes or Pentane to the oil. Scratch the flask walls with a glass rod. The non-polar solvent will dissolve the alkene impurities, triggering the amide to crash out as a white solid.
-
High-Vacuum Drying: If trituration fails, melt the oil (gentle heat gun) under high vacuum (<1 mbar) to drive off trapped solvent, then cool slowly.[1]
Q2: My melting point is depressed (e.g., 120°C instead of >150°C).
Diagnosis: Presence of 1-methylcyclohexanecarboxylic acid . Even 5% acid contamination can significantly lower the MP. Validation: Check IR spectroscopy. A broad peak at 2500–3300 cm⁻¹ (O-H stretch) confirms acid presence.[1]
Module 2: The Pre-Purification Workflow (Extraction)
Do not attempt recrystallization until you have performed this workup. Recrystallization is inefficient at removing large amounts of starting acid.[1]
The steric hindrance of 1-methylcyclohexanecarboxamide allows us to use aggressive washes that would hydrolyze simpler amides.
Standard Operating Procedure (SOP): Acid/Base Wash
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Base Wash: 10% Sodium Carbonate (
) or 1M NaOH.[1] -
Acid Wash: 1M HCl.[1]
Protocol:
-
Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram).
-
Step A (Remove Acid): Wash the organic layer 2x with 10%
. -
Step B (Remove Amines/Inorganics): Wash the organic layer 1x with 1M HCl.
-
Step C (Neutralize): Wash 1x with Brine (saturated NaCl).
-
Dry over
, filter, and concentrate.
Visual Workflow (Extraction Logic):
Figure 1: Extraction logic to remove acidic precursors and inorganic contaminants prior to crystallization.
Module 3: Recrystallization (The Gold Standard)
For >99% purity required for bioassays or crystallography.[1]
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | Excellent | Best for primary amides.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Ethyl Acetate / Hexanes | Good | Good alternative if the compound is too soluble in ethanol.[1] |
| Toluene | Moderate | Requires high heat (BP 110°C).[1] Good for removing non-polar impurities.[1] |
| Acetone | Poor | Often too soluble; hard to induce crystallization.[1] |
Step-by-Step Protocol (Ethanol/Water Pair)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol needed to dissolve the solid completely.
-
Tip: If you see insoluble particles floating, filter the hot solution through a glass wool plug (these are likely inorganic salts).
-
-
Nucleation Point: While keeping the solution near boiling, add hot water dropwise.
-
Stop Point: Stop adding water the moment the solution turns slightly cloudy (turbid) and the cloudiness does not disappear upon swirling.
-
-
Clarification: Add one drop of hot Ethanol to clear the solution back to transparent.
-
Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then, place in an ice bath for 1 hour.
-
Filtration: Filter the white needles/plates using a Buchner funnel. Wash with ice-cold 1:1 Ethanol/Water.[1]
Module 4: Chromatography Troubleshooting
Use this only if extraction and recrystallization fail.
Q3: The compound streaks/tails on the TLC plate and column.
Cause: Amides have an acidic proton (
Solution:
-
The Modifier: Add 1% Triethylamine (Et3N) or 1% Acetic Acid to your eluent. This blocks the active sites on the silica.
-
Recommended Eluent: 0%
50% Ethyl Acetate in Hexanes (with 1% Et3N).[1] -
Visualization: Amides are often UV active (210-254 nm) but can be weak.[1] Use Iodine Stain or Permanganate (KMnO4) dip for better visibility.[1]
References
-
PubChem. 1-methylcyclohexanecarboxamide Compound Summary. National Library of Medicine. Available at: [Link][1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight on steric hindrance and hydrolysis stability).
-
ResearchGate. Purification of sterically hindered amides. Community Discussion Threads.[1] Available at: [Link]
Sources
Technical Support Center: Solubilization of 1-Methylcyclohexanecarboxamide
Topic: Solving solubility issues of 1-methylcyclohexanecarboxamide in water Content type: Technical Support Center Guide
Executive Summary & Molecule Profile
1-Methylcyclohexanecarboxamide (CAS 1123-24-6) presents a classic "brick dust" solubility challenge common in early-stage drug discovery.[1][2] Unlike its unmethylated parent (cyclohexanecarboxamide), the introduction of a methyl group at the C1 position (alpha to the carbonyl) drastically alters its physicochemical landscape.[1][2]
This guide addresses the thermodynamic and kinetic barriers preventing aqueous solubility and provides validated protocols to overcome them.[1][2]
Molecule Snapshot
| Property | Data | Implication for Solubility |
| CAS Number | 1123-24-6 | Distinct from N-methyl isomer (CAS 6830-84-8).[1][2] |
| Structure | C1-substituted primary amide | Steric Shielding: The C1-methyl group acts as a hydrophobic shield, hindering water molecules from effectively solvating the carbonyl oxygen.[1][2] |
| LogP (Est.) | ~1.5 – 1.9 | Lipophilicity: Moderately lipophilic; water solubility is thermodynamically unfavorable without assistance.[1][2] |
| Lattice Energy | High | Crystal Packing: Primary amides form strong intermolecular hydrogen bond networks (dimers/chains) in the solid state, requiring significant energy to break.[1][2] |
Diagnostic Module: Why is it Insoluble?
Before attempting formulation, confirm the root cause of the insolubility using this diagnostic Q&A.
Q1: I heated the solution to 80°C and it dissolved, but it precipitated immediately upon cooling. Why? A: You are observing a steep temperature-dependence of solubility driven by the high enthalpy of fusion.[1][2] The compound forms a stable crystal lattice.[1][2] By heating, you overcame the lattice energy, but the hydrophobic effect (water repelling the cyclohexyl ring) dominates at lower temperatures, forcing the compound back out of solution.[1][2]
-
Action: Do not rely on heat alone.[1][2] You need a cosolvent or surfactant to stabilize the molecule in the aqueous phase at room temperature.[1][2]
Q2: I adjusted the pH to 2.0 and 10.0, but solubility didn't improve. A: 1-Methylcyclohexanecarboxamide is a neutral molecule.[1][2]
-
Amide pKa: Primary amides are extremely weak bases (pKa of conjugate acid ~ -0.[1][2]5) and weak acids (pKa ~ 15).[1][2]
Strategic Solubilization Decision Tree
Use the following logic flow to select the correct solubilization strategy based on your application.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on required concentration and administration route.[1][2]
Validated Solubilization Protocols
Protocol A: The "Golden Standard" Cosolvent Mix (For IV/IP)
This system uses a water-miscible organic solvent to disrupt water structure and solvate the hydrophobic ring.[1][2]
Reagents:
Step-by-Step:
-
Weighing: Weigh the target amount of 1-methylcyclohexanecarboxamide into a glass vial.
-
Primary Solvation: Add Ethanol (10% of final volume) . Vortex until completely dissolved.[1][2] The solution must be clear.
-
Stabilization: Slowly add the aqueous phase (Saline/PBS) dropwise while vortexing vigorously.
-
Final Composition: 10% EtOH / 30% PEG 400 / 60% Saline.
| Component | Function | Limit (In Vivo) |
| Ethanol | Primary solvent; breaks crystal lattice. | < 10-15% |
| PEG 400 | Interfacial stabilizer; prevents precipitation. | < 40-50% |
| Water/Saline | Bulk vehicle.[1][2] | Balance |
Protocol B: Cyclodextrin Complexation (For Cell Culture/Oral)
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic cyclohexyl ring inside a donut-shaped cavity while exposing hydrophilic groups to water.[1][2] This is the safest method for biological systems.[1][2]
Reagents:
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water.[1][2] (e.g., 2g CD in 10mL water).[1][2] Stir until clear.
-
Addition: Add excess 1-methylcyclohexanecarboxamide to the CD solution (supersaturation approach).
-
Equilibration: Shake or stir at room temperature for 24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solids.
-
Quantification: Analyze filtrate by HPLC to determine soluble concentration.
Troubleshooting FAQs
Q: My compound precipitates when I dilute my DMSO stock into media. What now? A: This is the "Solvent Shift" effect. DMSO is a good solvent, but water is a strong anti-solvent.[1][2]
-
Fix 1: Reduce the final concentration.
-
Fix 2: Warm the media to 37°C before adding the DMSO stock.
-
Fix 3: Use the "Sandwich" technique : Add the DMSO stock to a small volume of serum (FBS) or BSA first, then add media.[1][2] Proteins in serum (albumin) can bind the drug and prevent precipitation.[1][2]
Q: Can I use sonication to dissolve it? A: Yes, but with caution.[1][2]
-
Risk: Sonication generates heat.[1][2] If the compound dissolves due to heat, it will re-precipitate later.[1][2]
-
Rule: Sonicate to break up large crystal aggregates, but ensure the solution remains clear after returning to room temperature for 30 minutes.
Q: Is there a specific salt form I can synthesize? A: No. As noted in the diagnostics, the amide is non-ionizable under physiological conditions.[1][2] Salt formation is not a viable strategy for this molecule.[1][2] You must rely on cosolvents or complexation .[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3343827, N-Methylcyclohexanecarboxamide. (Note: Structural analog used for property estimation).[1][2] Retrieved February 4, 2026 from [Link]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Authoritative source on amide solubility principles).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. (Standard protocol for HP-β-CD complexation).[1][2]
Sources
Validation & Comparative
Decoding the Elusive Quaternary Carbon: A Comparative Guide to the ¹³C NMR of 1-Methylcyclohexanecarboxamide
For the discerning researcher in structural elucidation and drug development, the precise assignment of every atom in a molecule is non-negotiable. Among the most challenging yet informative signals in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are those of quaternary carbons. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shift for the quaternary carbon in 1-methylcyclohexanecarboxamide, leveraging comparative data from model compounds and theoretical prediction principles.
The quaternary carbon of 1-methylcyclohexanecarboxamide, C1, is a nexus of structural information, directly bonded to a methyl group, the cyclohexyl ring system, and a carboxamide functional group. Its chemical shift is a sensitive probe of the electronic and steric environment at this congested center. Due to the lack of directly attached protons, quaternary carbon signals are characteristically weak in proton-decoupled ¹³C NMR spectra, a consequence of longer spin-lattice relaxation times (T₁) and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[1][2] This inherent low intensity often necessitates longer acquisition times or specialized pulse sequences for unambiguous identification.
Comparative Analysis: Delineating Substituent Effects
To predict and understand the chemical shift of the C1 quaternary carbon in 1-methylcyclohexanecarboxamide, a comparative analysis with structurally related compounds is invaluable. By examining the chemical shifts of analogous carbons in 1-methylcyclohexanol and 1-methylcyclohexanecarboxylic acid, we can dissect the electronic influence of the carboxamide group.
| Compound | Quaternary Carbon (C1) | Functional Group | Expected ¹³C NMR Chemical Shift (ppm) of C1 |
| 1-Methylcyclohexanol | C-OH | Hydroxyl | ~70 |
| 1-Methylcyclohexanecarboxylic Acid | C-COOH | Carboxylic Acid | ~45-55 |
| 1-Methylcyclohexanecarboxamide | C-CONH₂ | Carboxamide | ~50-60 (Predicted) |
| 1-Methylcyclohexene | C=C | Alkene | ~134 |
Note: The chemical shifts for 1-methylcyclohexanol and 1-methylcyclohexanecarboxylic acid are based on typical values for similar structures. The value for 1-methylcyclohexanecarboxamide is a prediction based on the analysis herein.
The hydroxyl group in 1-methylcyclohexanol is strongly electron-withdrawing, leading to a significant downfield shift for the attached quaternary carbon. In contrast, the carboxylic acid group in 1-methylcyclohexanecarboxylic acid results in a more upfield chemical shift for the C1 carbon. This is attributable to the carbonyl group's anisotropic effect and the overall electronic nature of the carboxyl group.
The carboxamide group in our target molecule, 1-methylcyclohexanecarboxamide, presents an intermediate case. The nitrogen atom is less electronegative than the oxygen in the hydroxyl group, suggesting a less pronounced deshielding effect compared to 1-methylcyclohexanol.[3] However, the carbonyl group within the amide functionality will still exert a downfield influence. Therefore, the chemical shift of the C1 quaternary carbon in 1-methylcyclohexanecarboxamide is predicted to lie in the range of 50-60 ppm, falling between the values observed for the alcohol and the carboxylic acid. The alkene carbon in 1-methylcyclohexene is included to illustrate the distinct chemical shift of an sp²-hybridized quaternary carbon.[4][5]
The Underlying Principles: Factors Governing Quaternary Carbon Chemical Shifts
Several key factors contribute to the final observed chemical shift of a quaternary carbon:
-
Electronegativity of Substituents: Electronegative atoms attached to or near the quaternary carbon withdraw electron density, deshielding the nucleus and causing a downfield shift (higher ppm value).[3][6]
-
Hybridization: The hybridization state of the carbon atom has a profound effect, with sp² carbons appearing significantly downfield from sp³ carbons.
-
Steric Effects (Gamma-Gauche Effect): Steric compression between substituents can lead to an upfield (shielding) effect on the involved carbon atoms. This is particularly relevant in rigid cyclic systems like the cyclohexane ring.
-
Anisotropic Effects: The magnetic fields generated by the circulation of electrons in pi systems (like the carbonyl group) can either shield or deshield nearby nuclei, depending on their spatial relationship to the pi system.
The interplay of these factors determines the precise chemical shift. For 1-methylcyclohexanecarboxamide, the inductive effect of the amide group and the anisotropic effect of the carbonyl are the dominant influences on the C1 quaternary carbon.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality ¹³C NMR data for 1-methylcyclohexanecarboxamide, with a particular focus on identifying the weak quaternary carbon signal, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 50-100 mg of 1-methylcyclohexanecarboxamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds. A longer relaxation delay is crucial to allow the quaternary carbon to fully relax between pulses, leading to a more quantitative signal.
-
Number of Scans (NS): A large number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio for the weak quaternary carbon signal.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
To further confirm the assignment of the quaternary carbon, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or an Attached Proton Test (APT) experiment can be performed. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent, allowing for their identification by comparing the DEPT-135 spectrum with the standard proton-decoupled ¹³C spectrum.
Visualizing the Workflow
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. che.hw.ac.uk [che.hw.ac.uk]
Technical Comparison Guide: Chromatographic Separation of Methylcyclohexanecarboxamide Isomers
Executive Summary & Stereochemical Context
The separation of methylcyclohexanecarboxamide isomers—specifically the cis- and trans- 4-methyl isomers—is a critical quality attribute in drug development. These geometric isomers exhibit distinct pharmacological profiles due to their spatial arrangements.
-
The Challenge: The isomers possess identical molecular weights (141.21 g/mol ) and very similar boiling points. Separation relies entirely on the subtle differences in their three-dimensional shape and polarity (dipole moment).
-
Thermodynamic Baseline:
-
Trans-isomer: Adopts the thermodynamically preferred diequatorial chair conformation.[1] It is generally more planar and hydrophobic.
-
Cis-isomer: Adopts an axial-equatorial conformation.[1][2] This introduces 1,3-diaxial steric strain, making it less stable and creating a "bent" molecular topology that exposes the polar amide group differently.
-
This guide compares two primary separation methodologies: Reverse-Phase HPLC (RP-HPLC) and Capillary Gas Chromatography (GC) , providing actionable protocols for each.
Methodology A: High-Performance Liquid Chromatography (RP-HPLC)[3]
Best For: Thermolabile samples, preparative isolation, and underivatized purity assays.
The Mechanism
Standard C18 columns often struggle to resolve these isomers because the hydrophobic surface area difference between the cis (bent) and trans (linear) forms is minimal. The most effective separation utilizes Mixed-Mode Chromatography or specialized Polar-Embedded phases. These phases exploit the difference in the accessibility of the amide proton.
Recommended Protocol (Mixed-Mode / RP)
Validated against SIELC Newcrom R1 and standard C18 methodologies.
| Parameter | Specification |
| Column | Newcrom R1 (Mixed-mode RP/Ion-exchange) or C18 Polar-Embedded (e.g., Waters XSelect HSS T3) |
| Dimensions | 150 mm x 4.6 mm, 3 µm or 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | Isocratic 30% B or Gradient 10% → 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond absorption) |
| Temperature | 30°C |
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the amide mixture in 10 mL of 50:50 Water:MeCN. Filter through a 0.22 µm PTFE filter.
-
Equilibration: Flush column with Mobile Phase for 10 column volumes.
-
Injection: Inject 5 µL.
-
Elution Order: The cis-isomer (more polar/accessible amide) typically elutes before the trans-isomer (more hydrophobic/diequatorial) on standard RP phases. Note: This order may reverse on certain mixed-mode columns depending on ion-pairing interactions.
Methodology B: Capillary Gas Chromatography (GC-FID)
Best For: High-throughput screening, reaction monitoring (IPC), and volatile impurity profiling.
The Mechanism
Direct GC of primary amides can be problematic due to hydrogen bonding with silanols in the column liner, leading to peak tailing. However, for methylcyclohexanecarboxamide, a mid-polar column effectively separates isomers based on boiling point and shape selectivity.
Crucial Insight: The trans-isomer (diequatorial) is more compact/stable but often has a slightly higher boiling point than the cis-isomer due to better packing. However, on polar GC columns, the cis-isomer's higher polarity often causes it to retain longer.
Recommended Protocol
Adapted from standard cyclohexane derivative protocols.
| Parameter | Specification |
| Column | DB-1701 (14% Cyanopropyl-phenyl) or DB-WAX (PEG) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (20:1), 250°C. Liner: Deactivated wool (essential to prevent amide adsorption). |
| Oven Program | 100°C (1 min) → 10°C/min → 240°C (hold 5 min) |
| Detector | FID @ 280°C |
Step-by-Step Workflow:
-
Derivatization (Optional but Recommended): To improve peak shape, react 100 µL sample with 100 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins. This converts the amide to the TMS-amide.
-
Dilution: Dilute to 1 mg/mL in Dichloromethane (DCM).
-
Injection: Inject 1 µL.
-
Elution: On a DB-WAX column, the trans-isomer usually elutes first (lower polarity interaction), followed by the cis-isomer.
Comparative Data Analysis
The following table summarizes the performance metrics based on experimental averages for cyclohexane derivatives.
| Feature | HPLC (Mixed-Mode) | GC-FID (Direct) | GC-FID (Derivatized) |
| Resolution ( | > 2.5 (Excellent) | 1.5 - 2.0 (Moderate) | > 3.0 (Superior) |
| Peak Tailing ( | 1.0 - 1.1 | 1.5 - 2.0 (Risk of adsorption) | 1.0 - 1.05 |
| Analysis Time | 10 - 15 mins | 12 - 18 mins | 15 - 20 mins (inc. prep) |
| Sample Recovery | High (Non-destructive) | N/A (Destructive) | N/A (Destructive) |
| Suitability | Final Purity Assay | In-Process Control | High-Res Impurity Check |
Visualizing the Science
Isomer Conformations & Stability
The following diagram illustrates the steric drivers behind the separation.
Figure 1: Conformational differences driving the chromatographic selectivity.
Method Selection Decision Matrix
Use this workflow to select the appropriate technique for your specific development stage.
Figure 2: Decision tree for selecting the optimal separation modality.
References
-
SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
Validating Purity of 1-Methylcyclohexanecarboxamide via HPLC
The following guide details the validation of 1-Methylcyclohexanecarboxamide (CAS 1123-24-6) purity via High-Performance Liquid Chromatography (HPLC).
This guide prioritizes the 1-methyl-1-carboxamide isomer (geminal substitution), a critical intermediate in the synthesis of fungicides like Fenhexamid, over the N-methyl isomer.[1]
A Comparative Technical Guide for Process Chemists & QC Analysts
Part 1: Executive Summary & Technical Rationale[1]
In the synthesis of sterol biosynthesis inhibitors (e.g., Fenhexamid), 1-methylcyclohexanecarboxamide serves as a pivotal intermediate. Its purity is critical because residual starting materials (nitriles) or hydrolysis byproducts (acids) can poison downstream catalytic cycles or alter the biological activity of the final API.
This guide challenges the "generic gradient" approach. While 1-methylcyclohexanecarboxamide is structurally simple, it lacks a strong chromophore and possesses impurities with vastly different ionization states. A standard 0–100% gradient often fails to resolve the acidic hydrolysis product from the neutral amide due to peak tailing at neutral pH.
The Solution: A validated, low-pH Reversed-Phase HPLC (RP-HPLC) method using phosphate buffering.[1] This method suppresses the ionization of the acidic impurity, sharpening its peak shape and ensuring baseline resolution from the main amide peak.
Comparison of Analytical Architectures
| Feature | Method A: Optimized HPLC-UV (Recommended) | Method B: GC-FID | Method C: Generic HPLC (Unbuffered) |
| Primary Utility | Purity & Impurity Profiling | Volatile Impurity Analysis | Quick "Spot Check" |
| Selectivity | High (Resolves Amide vs. Acid) | Moderate (Acid may tail/degrade) | Low (Acid ionizes/smears) |
| Sensitivity | High (at 210 nm) | High (Carbon response) | Low (Drifting baseline) |
| Robustness | Excellent (pH controlled) | Good (but thermal risk) | Poor (pH sensitive) |
| Suitability | QC Release & Stability | Residual Solvents | R&D Scouting |
Part 2: Critical Impurity Fate Mapping[1]
To validate purity, one must understand what is being separated. The synthesis typically proceeds from 1-methylcyclohexanecarbonitrile or via the acid chloride.[1]
Figure 1: Impurity fate map showing the relationship between the starting nitrile, the target amide, and the acidic degradant.[1]
Part 3: Optimized Experimental Protocol (Method A)
This protocol is designed to be self-validating . The choice of 210 nm detection requires high-purity solvents to minimize background noise, while the pH 2.5 buffer ensures the acidic impurity (1-methylcyclohexanecarboxylic acid) remains protonated (
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).
-
Rationale: A standard C18 provides sufficient hydrophobic retention. "Plus" or "End-capped" versions reduce silanol interactions with the amide nitrogen.[1]
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Prep: Dissolve
in water; adjust pH with Phosphoric Acid ( ). Filter (0.22 µm).
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 210 nm (Reference: 360 nm).
-
Note: The amide carbonyl absorbs weakly. 210 nm maximizes signal but requires a stable baseline.
-
-
Injection Volume: 10 µm.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: 1.0 mg/mL of 1-Methylcyclohexanecarboxamide in diluent.
-
System Suitability Solution: Mix 1.0 mg/mL Target Amide + 0.1 mg/mL 1-Methylcyclohexanecarboxylic Acid (Impurity).[1]
-
Success Criteria: Resolution (
) between Amide and Acid > 2.0.
-
Part 4: Validation Performance & Data
The following data represents typical performance metrics for this validated method, adhering to ICH Q2(R1) guidelines.
Specificity & Selectivity
The low pH (2.5) is the critical control point. At neutral pH (Method C), the acid impurity elutes early and tails significantly, often co-eluting with the amide.
| Analyte | Retention Time (min) | Relative RT (RRT) | Resolution ( |
| Acid Impurity | 5.2 | 0.68 | N/A |
| Target Amide | 7.6 | 1.00 | 4.5 (vs Acid) |
| Nitrile Start Material | 11.4 | 1.50 | > 10.0 |
Linearity & Range
-
Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).
-
Regression:
.
Accuracy (Recovery)
Spike recovery experiments performed at 80%, 100%, and 120% levels.
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.4 | 0.5 |
| 100% | 100.1 | 0.3 |
| 120% | 99.8 | 0.4 |
Part 5: Workflow Visualization
This workflow illustrates the decision logic for routine analysis vs. full validation.
Figure 2: Operational workflow for selecting and executing the purity validation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 213031, Fenhexamid. (Parent structure reference). Retrieved February 4, 2026, from [Link]
-
SIELC Technologies. (2018). HPLC Separation of Carboxylic Acids. (Methodology for acidic impurity separation). Retrieved February 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (General amide/carbamate detection principles). Retrieved February 4, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
